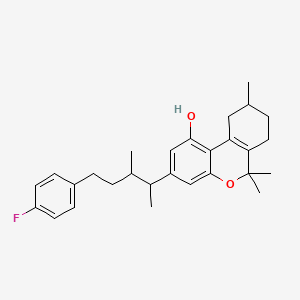
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(4-(p-fluorophenyl)-1,2-dimethylbutyl)-6,6,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex molecular structure It belongs to the class of dibenzopyrans and is characterized by the presence of a fluorophenyl group, a dimethylbutyl chain, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzopyran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the dimethylbutyl chain: This can be accomplished through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological pathways and processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be evaluated for its activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
- 7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-phenyl-6H-dibenzo[b,d]pyran-1-ol
Uniqueness
The uniqueness of 7,8,9,10-Tetrahydro-3-[4-(p-fluorophenyl)-1,2-dimethylbutyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the dimethylbutyl chain differentiates it from other similar compounds, potentially leading to unique interactions and effects.
Propriétés
Numéro CAS |
54540-72-6 |
|---|---|
Formule moléculaire |
C28H35FO2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
3-[5-(4-fluorophenyl)-3-methylpentan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-17-6-13-24-23(14-17)27-25(30)15-21(16-26(27)31-28(24,4)5)19(3)18(2)7-8-20-9-11-22(29)12-10-20/h9-12,15-19,30H,6-8,13-14H2,1-5H3 |
Clé InChI |
VHIAIDUNUBQPPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCC4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















